Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate
Overview
Description
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach involves the palladium-catalyzed Buchwald cross-coupling of 2-halo-1-methyl-imidazo[4,5-b]pyridine with benzophenoneimine, followed by acidic hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines .
Scientific Research Applications
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3h-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act on kinases involved in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties.
Imidazo[1,5-a]pyridines: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-10-6-3-4-7(9(13)14-2)12-8(6)11-5/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
WCPBXFSDYCKAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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